Ethyl ethylphenylphosphinate Ethyl ethylphenylphosphinate
Brand Name: Vulcanchem
CAS No.: 2227-43-2
VCID: VC14234774
InChI: InChI=1S/C10H15O2P/c1-3-12-13(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H15O2P
Molecular Weight: 198.20 g/mol

Ethyl ethylphenylphosphinate

CAS No.: 2227-43-2

Cat. No.: VC14234774

Molecular Formula: C10H15O2P

Molecular Weight: 198.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl ethylphenylphosphinate - 2227-43-2

Specification

CAS No. 2227-43-2
Molecular Formula C10H15O2P
Molecular Weight 198.20 g/mol
IUPAC Name [ethoxy(ethyl)phosphoryl]benzene
Standard InChI InChI=1S/C10H15O2P/c1-3-12-13(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Standard InChI Key BHYBJNSQCWMPAJ-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(CC)C1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate belongs to the phosphinate ester class, characterized by a central phosphorus atom bonded to an ethyl group, a phenyl group, and a 2,4,6-trimethylbenzoyl moiety. Its structural formula is:

C18H21O3P\text{C}_{18}\text{H}_{21}\text{O}_{3}\text{P}

The compound’s absorption spectrum peaks at 299 nm and 366 nm, aligning with the emission wavelengths of commercial UV lamps, which ensures efficient photoactivation .

Synonyms and Regulatory Identifiers

  • IUPAC Name: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate

  • CAS Number: 84434-11-7

  • Alternative Designations: TPO-L, SYNSORB, IHT-PI TPO-L .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of TPO-L involves a multi-step process:

  • Acylation: Phenylphosphinic acid reacts with 2,4,6-trimethylbenzoyl chloride in chlorobenzene at 100–120°C, catalyzed by vanadium acetylacetonate.

  • Oxidation: Hydrogen peroxide introduces the phosphinate oxide group under controlled pH (4–6) and temperature (5–10°C).

  • Esterification: Diethyl sulfate reacts with the intermediate in the presence of sodium hydroxide, yielding the final product after solvent evaporation .

Key Reaction Parameters:

StepTemperature (°C)Catalysts/ReagentsYield (%)
Acylation100–120Vanadium acetylacetonate85
Oxidation5–10H₂O₂, HCl92
Esterification60–80NaOH, (C₂H₅)₂SO₄88

Industrial Production

A scaled-up protocol produces 328 kg batches with >96% purity:

  • Mixing: 230 kg of 2,4,6-trimethylbenzoyl chloride and 8 kg triethylamine are combined at 75°C.

  • Washing: Sequential alkaline, acidic, and neutral washes remove impurities.

  • Solvent Recovery: Toluene and ethanol are reclaimed under vacuum distillation .

Physical and Chemical Properties

PropertyValueConditionsSource
Molecular Weight316.33 g/mol-
Density1.129 g/mL25°C
Boiling Point94–95°C1 mmHg
Flash Point>230°FClosed cup
Refractive Index1.52620°C
SolubilityMiscible in organic solventsEthanol, toluene

Mechanism of Action as a Photoinitiator

TPO-L operates via a Norrish Type I cleavage mechanism under UV irradiation (300–400 nm):

  • Photon Absorption: The compound absorbs UV energy, promoting an electron to an excited state.

  • Bond Cleavage: The P=O bond ruptures, generating two phosphinoyl radicals.

  • Radical Propagation: These radicals initiate polymerization by abstracting hydrogen atoms from monomers like acrylates, forming cross-linked networks .

TPO-Lhν2PO+C18H21O2\text{TPO-L} \xrightarrow{h\nu} 2 \text{PO}^\bullet + \text{C}_{18}\text{H}_{21}\text{O}_{2}^\bullet

This mechanism underpins its use in low-temperature curing applications, minimizing thermal degradation .

Applications in Industrial and Medical Contexts

UV-Curable Coatings and Adhesives

TPO-L’s rapid curing kinetics (seconds vs. minutes for thermal initiators) and low volatility make it ideal for:

  • Automotive Clear Coats: Enhanced scratch resistance and gloss retention.

  • Packaging Inks: Compliance with food-contact safety standards due to minimal residual monomers .

3D Printing Resins

In digital light processing (DLP) printers, TPO-L enables:

  • High Resolution: 50 μm layer thickness achievable via precise radical control.

  • Biocompatibility: Cytotoxicity assays show 90% cell viability at 0.1 wt%, outperforming BAPO (70%) and TPO (85%) .

Medical Device Fabrication

Recent studies highlight TPO-L’s advantages in dental aligners and orthopedic implants:

  • Dimensional Accuracy: ±0.05 mm deviation post-curing.

  • Color Stability: ΔE < 2.0 after 500 hours of UV aging, critical for aesthetic applications .

Recent Research Advancements

Biocompatibility Optimization

A 2022 study compared TPO-L with BAPO and TPO in 3D-printed dental resins:

ParameterTPO-LBAPOTPO
Degree of Conversion78%82%75%
Cytotoxicity (IC₅₀)0.25 mg/mL0.12 mg/mL0.18 mg/mL
Post-Curing Shrinkage1.2%2.5%1.8%

TPO-L’s balanced performance positions it as the preferred choice for long-term implantable devices .

Scalability Challenges

While batch yields exceed 300 kg, inhomogeneous heat distribution in industrial reactors occasionally reduces purity to 94%. Advanced microreactor designs are under investigation to mitigate this .

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